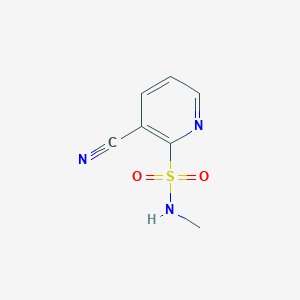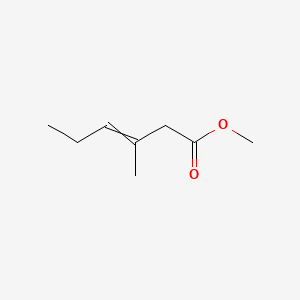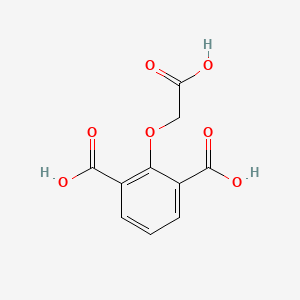
2-(Carboxymethoxy)isophthalic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid is an organic compound with a complex structure that includes three carboxylic acid groups and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid typically involves the reaction of 1,3,5-tris(carboxymethoxy)benzene acid with appropriate reagents under controlled conditions. One common method is the hydrothermal synthesis, which involves heating the reactants in a sealed vessel with water at high temperatures . This method allows for the formation of a three-dimensional supramolecular framework.
Industrial Production Methods
Industrial production methods for this compound may involve similar hydrothermal processes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, continuous flow reactors may be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The ether linkage and carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to esters, amides, or other functionalized derivatives .
Scientific Research Applications
2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups and ether linkage. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to form stable complexes with metal ions makes it useful in catalysis and as a structural component in MOFs .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(carboxymethoxy)benzene acid: This compound is similar in structure but has an additional carboxylic acid group, making it more versatile in forming complex frameworks.
3-(Carboxymethoxy)-2-naphthoic acid: This compound has a naphthalene ring instead of a benzene ring, which can influence its chemical properties and applications.
Uniqueness
2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups and ether linkage, which allows it to form stable complexes and participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C10H8O7 |
|---|---|
Molecular Weight |
240.17 g/mol |
IUPAC Name |
2-(carboxymethoxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8O7/c11-7(12)4-17-8-5(9(13)14)2-1-3-6(8)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
WGRUEXXXFRFSSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)OCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



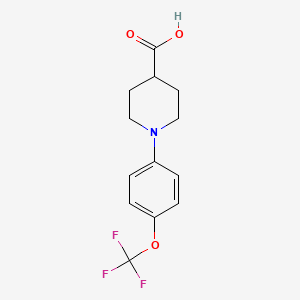
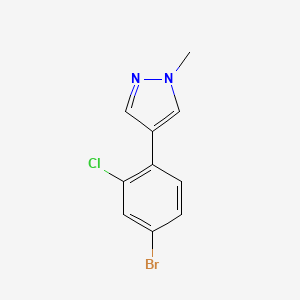
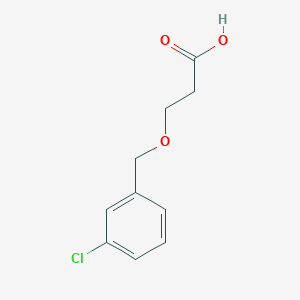

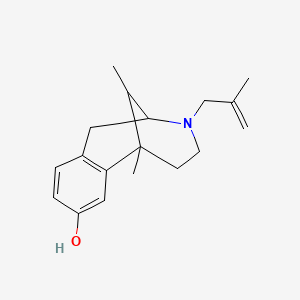
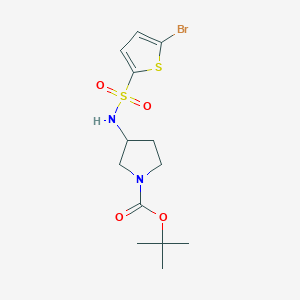
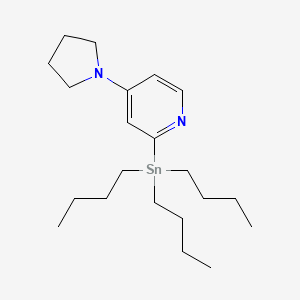

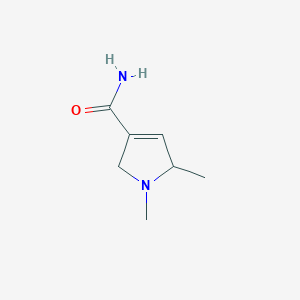
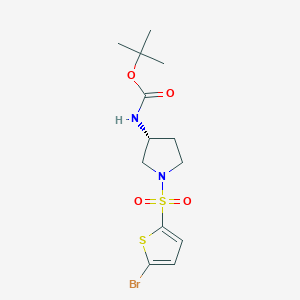
![Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester](/img/structure/B13971701.png)
